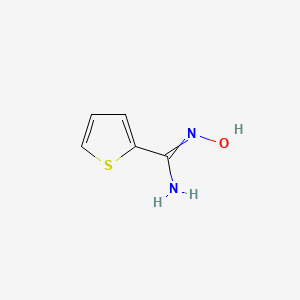

N-羟基噻吩-2-甲酰亚胺胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Hydroxythiophene-2-carboximidamide is an organic compound . It has gained increasing attention in recent years due to its diverse range of properties and applications.

Synthesis Analysis

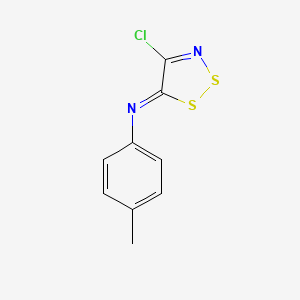

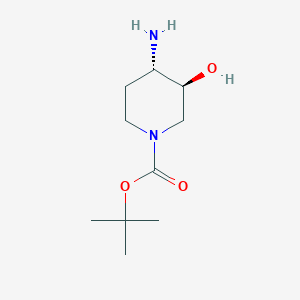

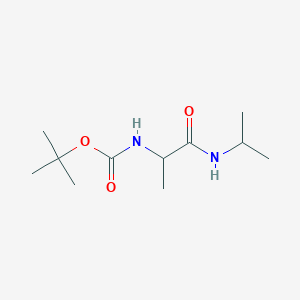

The synthesis of N-Hydroxythiophene-2-carboximidamide can be achieved through several methods. One method involves the use of N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid with benzotriazol-1-ol; 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride; N-ethyl-N,N-diisopropylamine in 1,4-dioxane at 20℃ for 0.25h .Molecular Structure Analysis

The molecular formula of N-Hydroxythiophene-2-carboximidamide is C5H6N2OS . The molecular weight is 142.18 g/mol.Chemical Reactions Analysis

N-Hydroxythiophene-2-carboximidamide can undergo various chemical reactions. For instance, it can react with hydroxylamine hydrochloride and triethylamine in methanol at 20℃ .Physical and Chemical Properties Analysis

N-Hydroxythiophene-2-carboximidamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用

从氯化物溶液中回收铜

N-羟基噻吩-2-甲酰亚胺胺衍生物,特别是 N'-烷基氧基吡啶甲酰亚胺胺,已被用于从氯化物溶液中萃取铜(II)。本研究探讨了萃取剂结构、金属和氯离子浓度以及振荡时间对去除铜(II)效率的影响。这些衍生物在铜回收方面显示出潜力,特别是从浓缩溶液中回收,并使用选定的剥离剂进行有效的再萃取 (Wojciechowska 等人,2017 年)。

羟基噻吩的合成和互变异构结构

对噻吩化学的研究,例如乙酰和甲氧基羰螯合 2-羟基噻吩的合成,提供了对这些化合物互变异构结构的见解。这包括研究它们在不同状态下以互变异构羟基形式存在的现象,有助于更深入地理解噻吩化学及其在各个科学领域的潜在应用 (Jakobsen & Lawesson, 1967)。

离散异羟肟酸的合成

羟基硫酚(马歇尔)树脂已用于从羧酸合成异羟肟酸。该方法促进了将一系列脂肪族和芳香族羧酸(包括 N-保护氨基酸)转化为它们相应的异羟肟酸。这种方法展示了羟基噻吩衍生物在合成各种化合物方面的多功能性 (Choi 等人,2008 年)。

安全和危害

作用机制

Target of Action

N-Hydroxythiophene-2-carboximidamide primarily targets Indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a potential target for the next generation of cancer immunotherapies .

Mode of Action

The compound interacts with IDO1, inhibiting its function . The inhibition of IDO1 by N-Hydroxythiophene-2-carboximidamide is significant, with in vivo target inhibition on IDO1 demonstrated in a human SK-OV-3 ovarian xenograft tumor mouse model .

Pharmacokinetics

Structural modifications were made to improve the cellular activity and pharmacokinetic properties of the synthesized compounds .

Result of Action

The result of N-Hydroxythiophene-2-carboximidamide’s action is the significant inhibition of IDO1 in vivo . This inhibition can potentially modulate the immune response and affect the growth and proliferation of certain types of cancer cells.

生化分析

Biochemical Properties

N-Hydroxythiophene-2-carboximidamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases and transferases, influencing their activity. The compound’s ability to form hydrogen bonds and its structural similarity to natural substrates allow it to act as an inhibitor or activator in enzymatic reactions. For instance, N-Hydroxythiophene-2-carboximidamide can inhibit certain proteases by binding to their active sites, thereby modulating protein degradation pathways .

Cellular Effects

The effects of N-Hydroxythiophene-2-carboximidamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, N-Hydroxythiophene-2-carboximidamide can alter gene expression patterns and cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins .

Molecular Mechanism

At the molecular level, N-Hydroxythiophene-2-carboximidamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, N-Hydroxythiophene-2-carboximidamide can influence gene expression by interacting with transcription factors and modifying their activity .

Dosage Effects in Animal Models

The effects of N-Hydroxythiophene-2-carboximidamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

N-Hydroxythiophene-2-carboximidamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of various metabolites, influencing pathways such as glycolysis and the tricarboxylic acid cycle. The compound’s interactions with metabolic enzymes can lead to changes in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, N-Hydroxythiophene-2-carboximidamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of N-Hydroxythiophene-2-carboximidamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In mitochondria, for instance, N-Hydroxythiophene-2-carboximidamide can influence oxidative phosphorylation and reactive oxygen species production .

属性

| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxythiophene-2-carboximidamide can be achieved through a two-step reaction process. The first step involves the synthesis of N-(2-bromoethyl)thiophene-2-carboximidamide, which is then reacted with hydroxylamine hydrochloride to obtain the final product.", "Starting Materials": [ "Thiophene-2-carboxylic acid", "Thionyl chloride", "Ethylene glycol", "Ammonium hydroxide", "Hydroxylamine hydrochloride", "Sodium bicarbonate", "Acetone", "Bromine" ], "Reaction": [ "Step 1: Synthesis of N-(2-bromoethyl)thiophene-2-carboximidamide", "1. Thiophene-2-carboxylic acid is reacted with thionyl chloride in the presence of ethylene glycol to form thiophene-2-carbonyl chloride.", "2. Ammonium hydroxide is added to the reaction mixture to obtain thiophene-2-carboxamide.", "3. The obtained thiophene-2-carboxamide is then reacted with bromine in acetone to form N-(2-bromoethyl)thiophene-2-carboxamide.", "Step 2: Synthesis of N-Hydroxythiophene-2-carboximidamide", "1. N-(2-bromoethyl)thiophene-2-carboximidamide is reacted with hydroxylamine hydrochloride in the presence of sodium bicarbonate to obtain N-Hydroxythiophene-2-carboximidamide." ] } | |

CAS 编号 |

1164246-20-1 |

分子式 |

C5H6N2OS |

分子量 |

142.18 g/mol |

IUPAC 名称 |

N'-hydroxythiophene-2-carboximidamide |

InChI |

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |

InChI 键 |

NKMNPRXPUZINOM-UHFFFAOYSA-N |

手性 SMILES |

C1=CSC(=C1)/C(=N\O)/N |

SMILES |

C1=CSC(=C1)C(=NO)N |

规范 SMILES |

C1=CSC(=C1)C(=NO)N |

Pictograms |

Corrosive; Acute Toxic; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

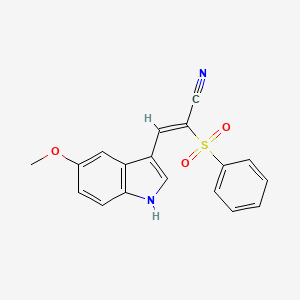

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B3086769.png)

![8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086774.png)

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)